Clinically Significant Weight Gain (≥7% from Baseline): Pooled Short-Term Comparator Analysis
In a pooled analysis of seven double-blind, 6-week placebo-controlled studies in acutely exacerbated schizophrenia (lurasidone 20–160 mg/day, N=1508), the proportion of patients experiencing clinically significant weight gain (≥7% increase from baseline) was 5.4% for lurasidone, compared with 40.2% for olanzapine 15 mg/day (N=122), 15.3% for quetiapine XR 600 mg/day (N=119), and 6.2% for risperidone 4 mg/day (N=65); the placebo rate was 4.3% [1]. Median endpoint changes in triglycerides were −4.4 mg/dL for lurasidone versus +24.8 mg/dL for olanzapine, +9.7 mg/dL for quetiapine XR, and +3.5 mg/dL for risperidone. Median change in total cholesterol was −5.0 mg/dL for lurasidone versus +7.7 mg/dL for olanzapine, +6.2 mg/dL for quetiapine XR, and +6.6 mg/dL for risperidone. Median glucose change was 0.0 mg/dL for both lurasidone and placebo [1]. A network meta-analysis in adolescent schizophrenia further quantified lurasidone's weight advantage: mean difference versus olanzapine −3.62 kg (95% CrI −4.84 to −2.41 kg), versus quetiapine −2.13 kg (95% CrI −3.20 to −1.08 kg), and versus risperidone −1.16 kg (95% CrI −2.14 to −0.17 kg) [2]. A separate systematic review and meta-analysis of SGAs identified lurasidone as the only treatment associated with a decrease in both total cholesterol and triglycerides from baseline to follow-up endpoint [3].
| Evidence Dimension | Proportion of patients with ≥7% weight gain in short-term (6-week) treatment |
|---|---|
| Target Compound Data | Lurasidone: 5.4% (pooled N=1508) |
| Comparator Or Baseline | Olanzapine 15 mg: 40.2% (N=122); Quetiapine XR 600 mg: 15.3% (N=119); Risperidone 4 mg: 6.2% (N=65); Placebo: 4.3% (N=708) |
| Quantified Difference | Lurasidone vs. olanzapine: −34.8 percentage points (absolute); lurasidone vs. quetiapine XR: −9.9 percentage points; lurasidone vs. risperidone: −0.8 percentage points |
| Conditions | Pooled data from 7 double-blind, placebo-controlled, 6-week RCTs in adults with acute schizophrenia; doses: lurasidone 20–160 mg/day, olanzapine 15 mg/day, risperidone 4 mg/day, quetiapine XR 600 mg/day |
Why This Matters
Weight gain is a primary driver of treatment non-adherence and cardiometabolic morbidity in schizophrenia; lurasidone's ~8-fold lower rate of clinically significant weight gain relative to olanzapine and ~3-fold lower rate relative to quetiapine XR translates into a quantitatively meaningful procurement preference for populations with pre-existing metabolic risk factors.
- [1] Meyer JM, Mao Y, Pikalov A, Cucchiaro J, Loebel A. Effect of lurasidone on weight and metabolic parameters: a comprehensive analysis of short- and long-term trials in schizophrenia. Poster presented at: U.S. Psychiatric and Mental Health Congress; 2013. Also published in: CNS Spectr. 2014;19(4):365-376. View Source
- [2] Arango C, Ng-Mak D, Finn E, et al. Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis. Eur Child Adolesc Psychiatry. 2020;29(9):1195-1205. doi:10.1007/s00787-019-01425-2. View Source
- [3] Bernardo M, Rico-Villademoros F, García-Rizo C, Rojo R, Gómez-Huelgas R. Second-generation antipsychotic drugs for patients with schizophrenia: systematic literature review and meta-analysis of metabolic and cardiovascular side effects. Clin Drug Investig. 2021;41(4):303-319. doi:10.1007/s40261-021-01000-1. View Source
